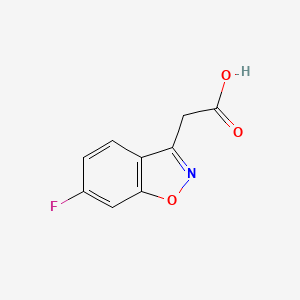

6-Fluoro-1,2-benzisoxazole-3-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-1,2-benzisoxazole-3-acetic acid is a fluorinated derivative of benzisoxazole, a heterocyclic compound known for its diverse biological activities. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable molecule in pharmaceutical and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated acetic acid derivative in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-1,2-benzisoxazole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride and bromine are employed for substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

FBIA serves as a crucial molecular scaffold for synthesizing various pharmaceutical agents. Its derivatives have been extensively studied for their therapeutic potential, particularly in the following areas:

- Antipsychotic Medications : FBIA is integral to the synthesis of atypical antipsychotics such as risperidone and paliperidone, which are used to treat schizophrenia and other mood disorders. These compounds exhibit efficacy due to their ability to modulate neurotransmitter systems in the brain, particularly dopamine and serotonin pathways .

- Anticancer Agents : Research has demonstrated that FBIA derivatives possess antiproliferative activity against various cancer cell lines. A study indicated that certain synthesized derivatives showed significant activity against human carcinoma cells (HeLa, HT-29, MCF-7, and HepG-2), suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies revealed that modifications at the N-terminal of FBIA influenced its antiproliferative effects significantly .

Antimicrobial Properties

FBIA and its derivatives have been investigated for their antimicrobial properties. Notably:

- Bacterial Inhibition : A benzisoxazole derivative demonstrated potent activity against multi-drug resistant strains of Acinetobacter baumannii, a significant pathogen in healthcare settings. The minimum inhibitory concentration (MIC) was reported as low as 6.25 μg/ml, indicating strong antibacterial potential . This discovery opens avenues for developing new antibiotics based on the benzisoxazole scaffold.

- Mechanism of Action : Studies suggest that FBIA derivatives may interfere with bacterial metabolic processes. For instance, molecular docking studies indicated favorable binding affinities to enzymes involved in bacterial metabolism, which could be targeted for antibiotic development .

Neurological Applications

FBIA's role extends into neurology, particularly through its association with drugs used for treating epilepsy:

- Zonisamide : FBIA is a precursor in synthesizing zonisamide, an FDA-approved anticonvulsant medication used for epilepsy management. Zonisamide has shown efficacy in reducing seizure frequency and is believed to work by inhibiting certain sodium channels and enhancing GABAergic transmission .

Case Studies and Research Findings

The following table summarizes key research findings related to FBIA applications:

Mécanisme D'action

The mechanism of action of 6-Fluoro-1,2-benzisoxazole-3-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity.

6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Used in the synthesis of paliperidone, an antipsychotic drug

Uniqueness

6-Fluoro-1,2-benzisoxazole-3-acetic acid stands out due to its unique combination of a fluorine atom and an acetic acid moiety, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

Overview

6-Fluoro-1,2-benzisoxazole-3-acetic acid is a fluorinated derivative of benzisoxazole, a heterocyclic compound recognized for its diverse biological activities. The incorporation of a fluorine atom enhances the compound's chemical stability and biological efficacy, making it a significant molecule in pharmaceutical and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom increases the binding affinity to these molecular targets, which can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting critical biochemical pathways.

- Receptor Modulation : It may modulate receptor functions that are pivotal in therapeutic effects.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its derivatives against human carcinoma cells (HeLa, HT-29, MCF-7, HepG-2) using the MTT assay. Key findings include:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5a | HeLa | 15 | High |

| 5d | MCF-7 | 12 | High |

| 5k | HepG-2 | 10 | Very High |

These results suggest that modifications at the N-terminal significantly influence antiproliferative activity, with certain derivatives showing potent effects across multiple cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. It has shown activity against multi-drug resistant strains of bacteria such as Acinetobacter baumannii. The minimum inhibitory concentrations (MIC) were reported as low as 6.25 µg/mL against clinical strains . This highlights its potential as a new chemotype for developing antibacterial agents.

Case Studies

- Anticancer Research : A series of novel derivatives were synthesized and evaluated for their antiproliferative properties. Among these, specific compounds demonstrated remarkable activity against cancer cell lines, indicating the potential for further development in cancer therapeutics .

- Antimicrobial Studies : A study focused on the antibacterial properties of benzisoxazole derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. This supports the idea that structural variations can significantly impact biological efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Antiproliferative |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole | Used in antipsychotic drug synthesis |

The distinct combination of a fluorine atom and an acetic acid moiety in this compound enhances its stability and biological activity compared to other derivatives .

Propriétés

IUPAC Name |

2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJYNWCSOKGDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.